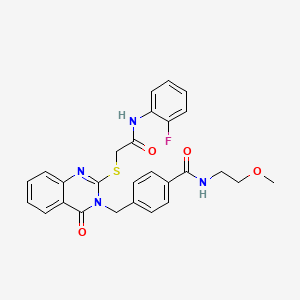

![molecular formula C8H10ClF2N3O2 B2857981 3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2155855-15-3](/img/structure/B2857981.png)

3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

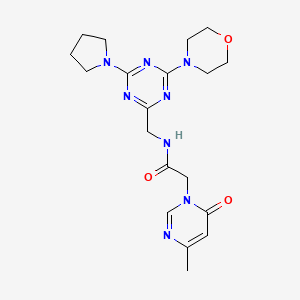

The compound “3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride” is a novel chemotype based on a [1,2,4]triazolo [4,3-a]pyridine scaffold . This scaffold is so far underexploited among the heme binding moieties .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo [4,3-a]pyridine ring, which is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring .Applications De Recherche Scientifique

Synthesis and Chemical Properties Research into novel chemical syntheses and properties of triazolopyridine derivatives, including structures similar to 3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride, has provided insights into efficient synthesis methods and chemical behaviors. For instance, a facile one-pot synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives under microwave irradiation has been developed, showcasing the compounds' weak antifungal activity (Yang et al., 2015).

Catalytic Activity and Photoluminescence A study on the catalytic activity and photoluminescence properties of coordination polymers based on a ligand incorporating a triazole group highlights the potential applications of triazolopyridines in material science, showing improved catalytic activity for the synthesis of certain derivatives (Wang et al., 2016).

Selective Extraction Applications New bis(triazinyl) pyridines for selective extraction of americium(III) over europium(III) in nuclear waste management highlight the applicability of triazolopyridine derivatives in enhancing separation processes, demonstrating significant improvements in separation efficiency (Hudson et al., 2006).

Antibacterial Activity The synthesis and evaluation of antibacterial activity of triazolopyridine derivatives further illustrate the potential of these compounds in medical applications, with some derivatives showing promising activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).

Orientations Futures

The [1,2,4]triazolo [4,3-a]pyridine scaffold, which is a part of this compound, is considered a promising strategy in cancer immunotherapy . It’s able to boost the immune response and to work in synergy with other immunotherapeutic agents . Therefore, it deserves further investigation for the treatment of cancers .

Propriétés

IUPAC Name |

3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3O2.ClH/c9-6(10)7-12-11-5-2-1-4(8(14)15)3-13(5)7;/h4,6H,1-3H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNYPHRRYOBVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1C(=O)O)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B2857900.png)

![Phenyl [6-piperidino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2857903.png)

![(E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2857907.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2857917.png)

![(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid](/img/structure/B2857919.png)